N-Hydroxyguanidine

Vue d'ensemble

Description

N-Hydroxyguanidine compounds have been characterized as non-amino acid substrates for nitric oxide synthase (NOS) isoforms, mimicking NO formation from N(omega)-hydroxy-L-arginine. The binding modes of these compounds provide insights into NO biosynthesis, showcasing their significance in understanding nitric oxide formation mechanisms (Li et al., 2002).

Synthesis Analysis

The synthesis of N-Hydroxyguanidines has been explored through various methodologies, including green synthesis techniques and the use of hydroxylamine sulfate and O-methylisourea hemisulfate as key reagents. These methods aim at improving the yield and environmental friendliness of the synthesis process (Xiao-qian, 2015).

Molecular Structure Analysis

The crystal structures of nNOS heme domain complexed with N-Hydroxyguanidine reveal distinct binding modes in the substrate binding pocket, providing valuable insights into the structural basis of NO biosynthesis and the functional roles of hydroxyguanidine moieties (Li et al., 2002).

Chemical Reactions and Properties

The oxidation of N-Hydroxyguanidines by Cu(II) serves as a model for understanding the metabolic fates and intermediates of this functional group in biological systems. These studies highlight the formation of an iminoxyl intermediate, which may be a crucial biological species generated from N-Hydroxyguanidines (Cho et al., 2003).

Physical Properties Analysis

N-Hydroxyguanidine derivatives' physical properties, including their tautomeric equilibria and pKa values, have been thoroughly analyzed using nitrogen-15 nuclear magnetic resonance spectroscopy. These properties are essential for understanding the compounds' biological activities, including their roles as ribonucleotide reductase inhibitors (Tai et al., 1983).

Chemical Properties Analysis

The electrochemical properties of N-Hydroxyguanidine derivatives have been studied, revealing two oxidation potentials for each compound. These findings are significant for understanding the compounds' roles as NO donors and their enzymatic controlled NO release abilities (Cai et al., 2002).

Applications De Recherche Scientifique

-

Reno-Selective Vasodilatation

- Field : Medical Science

- Application : N-Hydroxyguanidine (NHG) is used in the synthesis of a new class of pro-drugs which release nitric oxide (NO). These drugs are triggered by the action of γ-glutamyl transpeptidase (γ-GT) and have potential for the treatment of acute renal injury/failure (ARI/ARF) .

- Method : The synthesis involves the use of NHG as a precursor in the creation of these pro-drugs .

- Results : The resulting pro-drugs have shown potential in the treatment of ARI/ARF, indicating a positive outcome .

-

Synthesis of N-Alkyl-N-hydroxyguanidines

- Field : Organic Chemistry

- Application : NHG is used in the synthesis of N-alkyl-N-hydroxyguanidines, which are part of the structure of biologically potent A-series muraymycins .

- Method : The synthesis involves a protecting-group-free approach, which has been proven to be superior to a strategy employing highly reactive urethane-protected guanidinylation reagents .

- Results : The protecting-group-free method has been used for the synthesis of other N-alkyl-N-hydroxyguanidine derivatives, namely the antibiotic N5-hydroxy-L-arginine .

-

Dopamine Beta-Hydroxylase Reduction

-

Prodrug Design for Acute Renal Failure Treatment

- Field : Medical Science

- Application : N-Hydroxyguanidine is used in the development of prodrugs for the treatment of acute renal failure (ARF). These prodrugs are designed to release nitric oxide (NO), a vasodilator, in response to γ-glutamyl transpeptidase (γ-GT), which is predominantly found in renal tissue .

- Method : The prodrugs are designed such that they are protected against spontaneous NO release by linkage to glutamyl adducts. These adducts can be cleaved by γ-GT, triggering the release of NO .

- Results : The prodrugs have shown promising results in rat kidney homogenates and have been shown to be active vasodilators in rat isolated perfused kidneys .

-

Canavanine Utilization

- Field : Biochemistry

- Application : N-Hydroxyguanidine is involved in the utilization of canavanine, a non-proteinogenic amino acid. The increase of hydroxyguanidine correlates with the decrease of canavanine, suggesting a cleavage of canavanine to hydroxyguanidine and homoserine .

- Method : The exact method of application is not specified in the source .

- Results : The results or outcomes of this application are not provided in the source .

Orientations Futures

There is a reference to the development of N-hydroxyguanidine NO donor drugs that were protected against spontaneous NO release by linkage to glutamyl adducts that could be cleaved by γ-glutamyl transpeptidase (γ-GT), found predominantly in renal .

Relevant Papers The relevant papers on N-Hydroxyguanidine include “Synthesis and Quantitative Structure−Activity Relationship of Hydrazones of N-Amino-N‘-hydroxyguanidine as Electron Acceptors for Xanthine Oxidase” published in the Journal of Medicinal Chemistry in 2004 .

Propriétés

IUPAC Name |

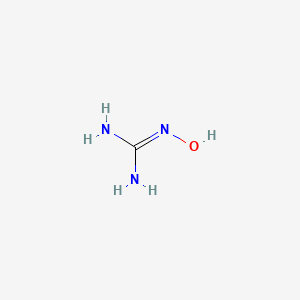

2-hydroxyguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3O/c2-1(3)4-5/h5H,(H4,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBHRSAKANVBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6345-29-5 (sulfate[2:1]) | |

| Record name | Hydroxyguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00156915 | |

| Record name | Hydroxyguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxyguanidine | |

CAS RN |

13115-21-4 | |

| Record name | Hydroxyguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13115-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-hydroxyguanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanidine, hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxyguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8767F421T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(((2,5-Dimethoxyphenyl)amino)methyl)-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1202572.png)